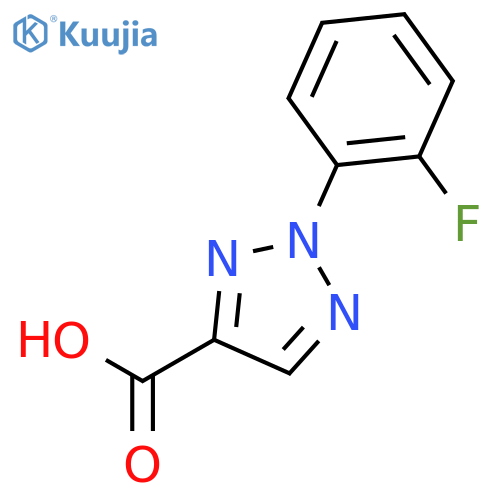

Cas no 51306-44-6 (2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid)

51306-44-6 structure

商品名:2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

- 2H-1,2,3-Triazole-4-carboxylic acid, 2-(2-fluorophenyl)-

- 2-(2-fluorophenyl)triazole-4-carboxylic acid

- Triazole-4-carboxylic acid, 2-(2-fluorophenyl)-

- SCHEMBL23354796

- 51306-44-6

- DTXSID20199309

- 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

- FFPUYYDCLFRZGG-UHFFFAOYSA-N

- DB-291640

- 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid #

- 2-(2-FLUOROPHENYL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID

-

- インチ: InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-11-5-7(12-13)9(14)15/h1-5H,(H,14,15)

- InChIKey: FFPUYYDCLFRZGG-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)N2N=CC(=N2)C(=O)O)F

計算された属性

- せいみつぶんしりょう: 207.04448

- どういたいしつりょう: 207.04440460g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 68.01

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM521415-1g |

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid |

51306-44-6 | 97% | 1g |

$893 | 2022-09-29 | |

| Crysdot LLC | CD11112987-1g |

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid |

51306-44-6 | 97% | 1g |

$1150 | 2024-07-17 |

2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

51306-44-6 (2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid) 関連製品

- 249916-07-2(Borreriagenin)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量